molecular formula C17H26ClNO4 B1668038 Buflomedil hydrochloride CAS No. 35543-24-9

Buflomedil hydrochloride

Numéro de catalogue B1668038
Numéro CAS: 35543-24-9
Poids moléculaire: 343.8 g/mol
Clé InChI: ZDPACSAHMZADFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Buflomedil hydrochloride is a vasoactive agent . Its mode of action involves increasing the peripheral and cerebral blood flow in ischemic tissues of patients, who are mostly affected with vascular diseases .


Molecular Structure Analysis

The molecular structure of Buflomedil hydrochloride can be found in various scientific databases . It’s important to note that Buflomedil HCl was reduced at the mercury electrode in buffered solutions of various pH values (2-11) via a single 2-electron irreversible step corresponding to reduction of its C=O double bond .


Chemical Reactions Analysis

Buflomedil hydrochloride is known to have a variety of pharmacodynamic properties. It improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease by a combination of pharmacological effects: inhibition of alpha-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .


Physical And Chemical Properties Analysis

Buflomedil hydrochloride has a molecular formula of C17H26ClNO4 and a molecular weight of 343.8 g/mol . More detailed physical and chemical properties can be found in scientific databases .

Applications De Recherche Scientifique

1. Peripheral and Cerebral Vascular Diseases

  • Application Summary: Buflomedil hydrochloride is a vasoactive drug that improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . It achieves this through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
  • Methods of Application: The drug is administered orally, up to 600 mg/day . It is used as an adjunct to conservative treatment in patients with mild-to-moderate peripheral vascular disease and/or cerebrovascular insufficiency .
  • Results: Therapeutic trials have shown that it increases walking distances in those with intermittent claudication and heals trophic lesions and reduces rest pain in many patients with more severe vasculopathies . In open clinical trials, a good to very good clinical response was achieved in 57 to 87% of those treated .

2. Transdermal Delivery

  • Application Summary: Buflomedil hydrochloride has been used in the development of a niosomal patch for transdermal delivery . This is a promising vehicle for effective transdermal drug delivery .
  • Methods of Application: Niosomes were prepared by solvent evaporation method using a 32 factorial design . The niosomes were then loaded into a patch system .
  • Results: Patches loaded with niosomes showed 95.12 ± 1.19% cumulative amount of drug permeated . The flux, permeation rate, and permeability coefficient were found to be higher in case of niosomal patches as compared to liposomal patches and control patches .

3. Treatment of Intermittent Claudication in Peripheral Arteriopathies

  • Application Summary: Buflomedil hydrochloride is used in the treatment of intermittent claudication in peripheral arteriopathies . Intermittent claudication is a condition that causes pain in the lower limbs due to inadequate blood supply. This condition is often caused by peripheral artery disease.
  • Methods of Application: The drug is administered orally. The dosage and duration of treatment depend on the severity of the condition and the patient’s response to the medication .
  • Results: Buflomedil has been found to be more effective and safer than naftidrofuryl in treating intermittent claudication in peripheral arteriopathies .

4. Treatment of Vascular Diseases

  • Application Summary: Buflomedil hydrochloride is a vasoactive drug employed widely in the treatment of vascular diseases, increasing the peripheral and arterial blood flow in ischemic patients .
  • Methods of Application: The drug is administered orally. The dosage and duration of treatment depend on the severity of the condition and the patient’s response to the medication .
  • Results: Buflomedil has been found to improve nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease by a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Buflomedil hydrochloride . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPACSAHMZADFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55837-25-7 (Parent)
Record name Buflomedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046977
Record name Buflomedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buflomedil hydrochloride

CAS RN

35543-24-9
Record name Buflomedil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35543-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buflomedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buflomedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFLOMEDIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buflomedil hydrochloride
Reactant of Route 2
Reactant of Route 2
Buflomedil hydrochloride
Reactant of Route 3
Reactant of Route 3
Buflomedil hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Buflomedil hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Buflomedil hydrochloride
Reactant of Route 6
Buflomedil hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.